Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
Overview
Description
Chemical Reactions Analysis
The Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation process used in the synthesis of naphthalene-substituted aromatic esters could potentially be relevant to the chemical reactions of Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate .
Scientific Research Applications
Interactions and Molecular Structure
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives exhibit unique molecular interactions, such as N⋯π and O⋯π interactions, which are crucial for understanding crystal packing and molecular structure. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form distinct structural motifs like zigzag double-ribbons and 1-D double-columns, highlighting the significance of non-hydrogen bonding interactions in molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011) (Zhang, Tong, Wu, & Zhang, 2012).
Photochemistry and Intramolecular Processes
The photochemistry of 2-(1-naphthyl)ethyl benzoates, analogs of Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, shows interesting behaviors such as cycloaddition and intramolecular exciplex formation. These studies are vital for understanding the electron transfer mechanisms and the impact of substituent and solvent on photophysical properties. Such insights are beneficial for designing molecules with tailored photochemical behaviors for applications in photophysics and photochemistry (Morley & Pincock, 2001).
Coenzyme NADH Model Reactions
Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, a closely related compound, has been used to study thermal reactions with coenzyme NADH models, revealing mechanisms such as hydride transfer and debromocyclopropanation. These findings contribute to our understanding of enzyme mimicry and coenzyme models, which are fundamental for developing synthetic pathways that mimic biological transformations (Fang, Liu, Wang, & Ke, 2006).
Polymers and Material Science
Research on polymers like poly(ethylene-4,4'-biphenyl dicarboxylate) and related copolymers involving ethylene-2,6-naphthalene dicarboxylate provides insights into crystal morphology and thermodynamics. These studies are crucial for the development of materials with specific crystalline structures and thermal properties, relevant for applications in materials science and engineering (Wendling et al., 1999).
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOYALXTVXRED-GDNBJRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35688-72-3 | |
Record name | NSC121230 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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